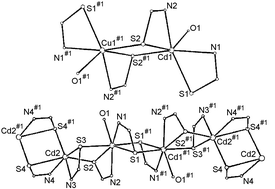Electrochemical synthesis and structural characterisation of zinc, cadmium and mercury complexes of heterocyclic bidentate ligands (N, S)†
Dalton Transactions Pub Date: 2003-02-20 DOI: 10.1039/B300133B
Abstract
The electrochemical

Recommended Literature
- [1] Base-resistant adsorbents prepared using diamino group-grafted mesoporous silica uniformly coated with zirconia†
- [2] C4–H indole functionalisation: precedent and prospects
- [3] Boosting oxygen electrocatalytic reactions with Mn3O4/self-growth N-doped carbon nanotubes induced by transition metal cobalt†
- [4] C60 molecules grown on a Si-supported nanoporous supramolecular network: a DFT study
- [5] CB[8] gated photochromism of a diarylethene derivative containing thiazole orange groups†
- [6] Boosting the branching ratio at 900 nm in Nd3+ doped germanophosphate glasses by crystal field strength and structural engineering for efficient blue fiber lasers
- [7] BEP relations for N2 dissociation over stepped transition metal and alloy surfaces
- [8] Bright, wind-driven white mechanoluminescence from zinc sulphide microparticles embedded in a polydimethylsiloxane elastomer†
- [9] Bridging the gap between industry and synchrotron: an operando study at 30 bar over 300 h during Fischer–Tropsch synthesis†
- [10] Bacteriological

Journal Name:Dalton Transactions
research_products
-
CAS no.: 1526988-33-9









